molecular formula C24H19NO3 B4171763 12-(1,3-benzodioxol-5-yl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one

12-(1,3-benzodioxol-5-yl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one

Cat. No.: B4171763
M. Wt: 369.4 g/mol
InChI Key: RVSOGXONCJQGHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12-(1,3-benzodioxol-5-yl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one, also known as MMDA, is a psychoactive drug that belongs to the family of phenethylamines. MMDA was first synthesized in the 1960s and has been studied for its potential therapeutic uses.

Mechanism of Action

12-(1,3-benzodioxol-5-yl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one acts as a serotonin and dopamine releasing agent, meaning it increases the levels of these neurotransmitters in the brain. This compound also acts as a 5-HT2A receptor agonist, which can contribute to its psychedelic effects.
Biochemical and Physiological Effects
This compound has been shown to produce psychedelic effects similar to those of other phenethylamines, such as MDMA and mescaline. These effects can include altered perception, mood, and thought, as well as increased empathy and sociability. This compound has also been shown to increase heart rate and blood pressure, which can be potentially dangerous for individuals with cardiovascular issues.

Advantages and Limitations for Lab Experiments

One advantage of using 12-(1,3-benzodioxol-5-yl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one in lab experiments is its ability to produce psychedelic effects similar to those of other phenethylamines, which can be useful for studying the effects of these types of drugs on the brain and behavior. However, this compound can also be difficult to obtain and may have potential safety concerns, which could limit its use in lab experiments.

Future Directions

There are several potential future directions for research on 12-(1,3-benzodioxol-5-yl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one. One area of interest is its potential therapeutic use in the treatment of depression, anxiety, and PTSD. Further research could also explore the potential use of this compound in psychotherapy, as well as its effects on brain function and behavior. Additionally, more research is needed to fully understand the safety profile of this compound and its potential risks and benefits.

Scientific Research Applications

12-(1,3-benzodioxol-5-yl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one has been studied for its potential therapeutic uses in the treatment of depression, anxiety, and post-traumatic stress disorder (PTSD). This compound has been shown to increase serotonin and dopamine levels in the brain, which can improve mood and reduce anxiety. This compound has also been studied for its potential use in psychotherapy, as it has been shown to enhance empathy and communication skills.

Properties

IUPAC Name

12-(1,3-benzodioxol-5-yl)-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO3/c26-19-7-3-6-17-24(19)22(15-9-11-20-21(12-15)28-13-27-20)23-16-5-2-1-4-14(16)8-10-18(23)25-17/h1-2,4-5,8-12,22,25H,3,6-7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSOGXONCJQGHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C3=C(N2)C=CC4=CC=CC=C43)C5=CC6=C(C=C5)OCO6)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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12-(1,3-benzodioxol-5-yl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one
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12-(1,3-benzodioxol-5-yl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one
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12-(1,3-benzodioxol-5-yl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one
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12-(1,3-benzodioxol-5-yl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one
Reactant of Route 5
12-(1,3-benzodioxol-5-yl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one
Reactant of Route 6
12-(1,3-benzodioxol-5-yl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one

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